molecular formula C11H9F3N2O2 B2597098 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1956385-42-4

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2597098
CAS No.: 1956385-42-4
M. Wt: 258.2
InChI Key: NDJRHKMBRQZJAJ-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1260885-46-8) is a fluorinated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₁H₉F₃N₂O₂ and a molecular weight of 258.20 g/mol. This compound features a trifluoromethyl (-CF₃) group at position 5 and an ethyl ester moiety at position 3 of the imidazo[1,2-a]pyridine scaffold. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and drug discovery .

The compound is synthesized via condensation reactions involving aminopyridines and keto-esters, as exemplified in related imidazo[1,2-a]pyridine syntheses (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate in ). Its purity (≥98%) and commercial availability highlight its relevance as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-15-9-5-3-4-8(16(7)9)11(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRHKMBRQZJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

Reagents/ConditionsProductKey FeaturesReference
NaOH (aqueous), reflux5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidHigh selectivity for ester cleavage
HCl (concentrated), ethanol, ΔSame as aboveFaster kinetics in acidic media

Nucleophilic Substitution at the Ester Group

The ethoxy group participates in transesterification and nucleophilic substitution, enabling modifications to the carboxylate functionality.

Reagents/ConditionsProductSelectivity/NotesReference
NaOCH₃, methanol, ΔMethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateMild conditions, high yield
NH₃ (g), THF, pressure5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamideForms amide derivatives

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol, enhancing hydrophilicity for pharmaceutical applications.

Reagents/ConditionsProductEfficiencyReference
LiAlH₄, anhydrous ether, 0°C → Δ3-(Hydroxymethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridineRequires careful stoichiometry
DIBAL-H, toluene, -78°CSame as aboveImproved functional group tolerance

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in copper- or palladium-catalyzed couplings, enabling diversification at available positions (e.g., C2 or C6).

Reaction TypeReagents/ConditionsProduct/ApplicationReference
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF6-Aryl-substituted derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, tolueneAmino-functionalized analogs

C-H Functionalization

Electrochemical or photochemical methods enable regioselective modifications of the heterocyclic core.

Reagents/ConditionsProductSelectivity/MechanismReference
TMSCN, KH₂PO₄/K₂HPO₄ buffer, electrochemical2-Cyanoimidazo[1,2-a]pyridine derivativeRadical-mediated pathway
HNO₂, UV light, acetonitrile3-Nitrosoimidazo[1,2-a]pyridine analogPhotocatalyst-free nitrosylation

Comparative Reactivity with Structural Analogs

The trifluoromethyl group’s strong electron-withdrawing effect and the ester’s steric profile distinguish this compound from analogs.

Analog StructureKey Reactivity DifferencesExample Reaction
Ethyl 5-CF₃-imidazo[1,2-a]pyridine-2-carboxylateHigher electrophilicity at C3 due to ester positionFaster nucleophilic substitution at C2
Ethyl 7-CF₃-imidazo[1,2-a]pyridine-3-carboxylateReduced steric hindrance at C5Enhanced C-H activation at C6

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-mediated deprotonation accelerating the reaction.

  • C-H Cyanation : Involves a radical intermediate stabilized by the electron-deficient pyridine ring .

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Studies indicate its efficacy in treating infections caused by resistant bacterial strains. For instance, a recent study highlighted its potential as a lead compound for developing new antibiotics targeting Gram-positive bacteria .

Anticancer Research

The compound has also been investigated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. A notable study utilized this compound to explore its effects on cell proliferation and survival in human cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Drug Design and Development

In drug design, the unique imidazo[1,2-a]pyridine scaffold of this compound allows for modifications that can enhance pharmacological profiles. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and selectivity against various targets in cancer therapy .

Pesticide Development

The compound's chemical structure is conducive to developing new pesticides with improved efficacy against agricultural pests. It has been evaluated for its potential as an active ingredient in herbicides, showing effectiveness in controlling weed populations while minimizing environmental impact. Field trials demonstrated significant reductions in target weed species with minimal toxicity to non-target organisms .

Plant Growth Regulation

Research indicates that this compound can influence plant growth and development. Studies have shown that it acts as a plant growth regulator, enhancing root development and overall plant vigor under stress conditions .

Synthesis of Functional Materials

The compound is utilized in synthesizing functional materials with specific electronic or optical properties. Its derivatives have been incorporated into polymer matrices to create materials with enhanced thermal stability and electrical conductivity, useful in electronic applications such as sensors and transistors .

Nanotechnology

Recent advancements have explored the use of this compound in nanotechnology. Its ability to form stable complexes with metal ions has led to its application in creating nanostructures for drug delivery systems, improving the bioavailability of therapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing this compound showed a 30% increase in yield compared to untreated controls. The trials assessed both efficacy against pests and phytotoxicity, confirming its safety profile for agricultural use.

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Trifluoromethyl vs. Methyl Substituents
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate ():
    • Reacts regioselectively with N-chlorosuccinimide (NCS) in ethyl acetate or THF to yield 5-(chloromethyl) derivatives (83% yield). In acetic acid, however, it forms 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (83% yield).
    • The methyl group at position 5 facilitates chlorination or oxidation, whereas the trifluoromethyl group in the target compound likely resists such reactions due to the strong electron-withdrawing nature of -CF₃, altering regioselectivity and reactivity .
Trifluoromethyl vs. Halogen Substituents
  • Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate ():
    • The 4-chlorophenyl group at position 2 enhances π-π stacking interactions in biological targets. Compared to the trifluoromethyl group, chloro substituents may reduce metabolic stability but improve binding affinity in certain enzyme inhibitors .
  • The combined presence of -Br and -CF₃ may synergistically modulate electronic properties and solubility .

Positional Isomerism and Heterocycle Variations

Carboxylate Position: 3 vs. 2
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate ():
    • The ethyl ester at position 2 results in distinct hydrogen-bonding patterns in the crystal structure (C–H⋯O/N interactions), influencing solid-state packing and solubility. In contrast, the target compound’s position-3 ester may alter intermolecular interactions and bioavailability .
Heterocycle Modifications
  • Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate (): The thieno-pyrimidine fused ring system increases planarity and rigidity compared to imidazo[1,2-a]pyridine. This modification enhances π-stacking but reduces solubility due to higher molecular weight (337.10 g/mol vs. 258.20 g/mol for the target compound) .
  • Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate ():
    • Replacing pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. This derivative shows 77% yield in synthesis, suggesting comparable synthetic accessibility to the target compound .
PI3K/Akt Pathway Inhibition
  • HS-173 ():
    • Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate acts as a potent PI3K inhibitor, suppressing liver fibrosis in vitro and in vivo. The phenylsulfonamido group enhances target binding, whereas the target compound’s -CF₃ group may improve pharmacokinetics by reducing oxidative metabolism .
Antimicrobial Activity
  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate ():
    • Serves as a precursor for antimicrobial pyrazole and thiazolidine derivatives. The methyl group at position 2 likely contributes to membrane permeability, while the trifluoromethyl group in the target compound could enhance bactericidal activity due to increased hydrophobicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 258.20 2.5–3.0 ~10 (DMSO) Not reported
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 218.24 1.8–2.2 ~15 (DMSO) 120–122
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate 290.72 3.0–3.5 ~5 (DMSO) 145–147
HS-173 407.40 3.8–4.2 ~2 (DMSO) 180–182

Key Observations :

  • The trifluoromethyl group increases logP (lipophilicity) compared to methyl or chloro substituents, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Higher molecular weight correlates with lower solubility (e.g., HS-173 vs. target compound).

Biological Activity

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 860457-99-4) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

This compound has the molecular formula C11H9F3N2O2C_{11}H_9F_3N_2O_2 and a molecular weight of approximately 258.20 g/mol. The synthesis typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate under specific conditions, yielding varying results depending on the reaction environment (e.g., solvent and temperature) .

Synthesis Summary:

Reaction Conditions Yield Notes
Methanol and 1,2-dimethoxyethane at 80°C for 14 hours42%Reaction involved purification via silica gel column chromatography.
Ethanol with sodium bicarbonate at 85°C for 4 hoursVariedSolid precipitate formed post-reaction, filtered for product isolation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including this compound. In vitro assays demonstrated significant inhibitory activity against various bacterial strains. For instance, compounds derived from similar structures exhibited low nanomolar minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (MTB), indicating promising anti-tubercular properties .

Anti-Cancer Potential

The compound's structure suggests potential anti-cancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In related studies, imidazo[1,2-a]pyridine derivatives have shown effectiveness against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds not only inhibited cell proliferation but also displayed selectivity towards cancerous cells over non-cancerous cells .

Case Study:
In a comparative study, a derivative of this compound was tested against standard chemotherapeutics like 5-Fluorouracil. Results indicated that the derivative had a higher selectivity index and better growth inhibition rates in cancerous cells compared to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the trifluoromethyl group enhances lipophilicity and may contribute to improved membrane permeability and biological activity .

Q & A

Q. Basic

  • ¹H NMR : Aromatic protons (δ 7.05–9.31 ppm) and ethyl ester groups (δ 1.43 ppm for CH₃, δ 4.42 ppm for CH₂) are diagnostic .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at 307.03034) .
  • X-ray crystallography : Used in related compounds to resolve regioisomeric ambiguities .

How does the trifluoromethyl group influence bioactivity and metabolic stability?

Advanced
The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP >2.5 predicted).
  • Metabolic stability : Reduces oxidative degradation in vivo .
    In PI3K inhibition studies (e.g., HS-173), the CF₃ group increases binding affinity to the ATP-binding pocket of PI3Kα (IC₅₀ = 6.3 nM) by forming hydrophobic interactions .

What strategies resolve low yields in imidazo[1,2-a]pyridine ring formation?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
  • Protecting groups : Temporarily shield reactive amines during cyclization .
  • Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

What biological targets are associated with this compound?

Q. Basic

  • PI3K/Akt pathway : HS-173 (a derivative) suppresses fibrotic mediators (e.g., α-SMA, collagen-I) in hepatic stellate cells by blocking PI3Kα .
  • Anticancer activity : Inhibits EMT in pancreatic cancer (IC₅₀ = 0.5 µM in Panc-1 cells) via Akt phosphorylation downregulation .

How should researchers address contradictory bioactivity data across cell lines?

Q. Advanced

  • Assay standardization : Use identical ATP concentrations (e.g., 10 µM) in kinase assays .
  • Cell model selection : Primary cells vs. immortalized lines (e.g., Huh-7 hepatoma vs. primary hepatocytes) may show differential sensitivity due to pathway redundancy .
  • Metabolic profiling : LC-MS/MS quantifies compound stability in varied media .

What purification techniques are most effective post-synthesis?

Q. Basic

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Flash chromatography : Gradient elution (hexane → ethyl acetate) resolves regioisomers .

How is in vivo efficacy evaluated for PI3K inhibition?

Q. Advanced

  • Dosing : HS-173 is administered intraperitoneally (10 mg/kg in DPBS:PEG400:DMSO) .
  • Pharmacokinetics : Plasma half-life (t₁/₂ = 2.1 hr) and AUC (24 µg·hr/mL) are measured via HPLC .
  • Biomarker analysis : Phospho-Akt levels in liver tissue confirm target engagement .

What computational tools predict interactions with PI3Kα?

Q. Advanced

  • Molecular docking : AutoDock Vina models CF₃ group positioning in the hydrophobic pocket .
  • MD simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) .
  • QSAR models : Electron-withdrawing substituents (e.g., CF₃) correlate with improved IC₅₀ values .

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